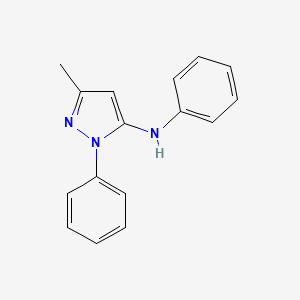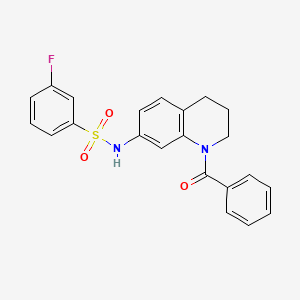
3-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a complex organic compound. The molecule consists of several distinct functional groups including a chloro substituent, a benzenesulfonamide core, a fluorophenyl ring, and a tetrazole moiety. The multifaceted nature of this compound makes it a subject of interest in various fields of scientific research, from chemistry and biology to pharmacology and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multi-step organic synthesis:
Preparation of the benzenesulfonamide core through sulfonation of chlorobenzene using sulfur trioxide and subsequent amide formation.
Introduction of the tetrazole ring via cycloaddition reactions involving azides.
Formation of the 4-fluorophenyl group, potentially through halogenation reactions.
Final coupling of these intermediates to form the desired compound.
Reaction conditions can vary but often include the use of solvents like dimethylformamide, catalysts like palladium, and temperature control to ensure specificity and yield.
Industrial Production Methods
Industrial synthesis may scale up these reactions using continuous flow processes and optimizing parameters like solvent recycling, reactor design, and automation to ensure efficiency, safety, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide undergoes various reactions:
Oxidation: : Leading to the formation of sulfoxides or sulfones.
Reduction: : Possible reduction of nitro groups if present.
Substitution: : Halogen substitutions can occur under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: : Employing agents like sodium borohydride (NaBH4).
Substitution: : With reagents such as sodium hydroxide (NaOH) for nucleophilic substitutions.
Major Products Formed
Oxidation products may include sulfoxides.
Reduction can lead to amines.
Substitution can result in a variety of derivatives depending on the reagents and conditions applied.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a building block for more complex molecules in synthetic chemistry. Its unique structure allows for a diverse range of chemical reactions and modifications.
Biology
Studied for its potential interactions with biological macromolecules. The tetrazole ring, in particular, is a bioisostere of carboxylic acids and can influence the compound's biological activity.
Medicine
Explored for pharmaceutical applications due to its complex structure, which could potentially lead to novel therapeutic agents. The fluorophenyl ring is often associated with improved bioavailability and metabolic stability.
Industry
Used in the development of materials with specific properties such as enhanced thermal stability or reactivity. Its sulfonamide group is also of interest in polymer chemistry.
Wirkmechanismus
The compound’s effects are primarily mediated through its interaction with various molecular targets:
The benzenesulfonamide core can interact with enzymes and proteins, influencing their activity.
The tetrazole ring can mimic the carboxylic acid group, binding to receptors or active sites.
The 4-fluorophenyl group can enhance binding affinity and selectivity through hydrophobic interactions and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide: : Similar but with a chloro instead of fluorophenyl ring.
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide: : Lacks the chloro substituent.
3-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzeneamide: : Has an amide group instead of sulfonamide.
Uniqueness
The presence of both chloro and fluorophenyl groups, along with the tetrazole ring, provides a unique combination of reactivity and biological activity. This compound's distinct functional groups allow for versatile modifications and applications, distinguishing it from other similar molecules.
Eigenschaften
IUPAC Name |
3-chloro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN5O2S/c15-10-2-1-3-13(8-10)24(22,23)17-9-14-18-19-20-21(14)12-6-4-11(16)5-7-12/h1-8,17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYASEWEOJZFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2920785.png)




![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide](/img/structure/B2920794.png)



![2-(3,4-dimethoxyphenyl)-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}acetohydrazide](/img/structure/B2920798.png)

![(Z)-3-methoxy-1-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-4-carboxamide](/img/structure/B2920800.png)
![3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B2920801.png)
![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoate](/img/structure/B2920802.png)
